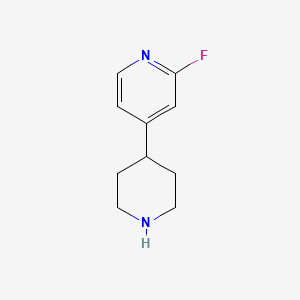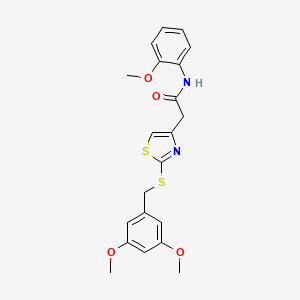![molecular formula C24H17NO4 B2666735 [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate CAS No. 926125-60-2](/img/structure/B2666735.png)
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate is a complex organic compound that features both indole and benzoate moieties Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Drug Development: Indole derivatives are known for their biological activities, including anticancer, antiviral, and antimicrobial properties.
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents due to its biological activity.
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
Direcciones Futuras
The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is ongoing interest in the development of new indole derivatives for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Benzoate Moiety: The benzoate moiety can be introduced through esterification reactions. For instance, the reaction of 4-formylbenzoic acid with an appropriate alcohol in the presence of a dehydrating agent like sulfuric acid can yield the desired ester.
Coupling of Indole and Benzoate Moieties: The final step involves coupling the indole derivative with the benzoate ester. This can be achieved through a Friedel-Crafts acylation reaction, where the indole acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group in the benzoate moiety can undergo oxidation to form carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: The aromatic rings in both the indole and benzoate moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: 4-carboxybenzoate derivatives.
Reduction: Alcohol derivatives of the indole moiety.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-formylbenzoic acid: A simpler compound with only the benzoate moiety.
Uniqueness
Combination of Indole and Benzoate Moieties:
Biological Activity: The compound’s structure allows it to interact with multiple biological targets, making it a versatile molecule in medicinal chemistry.
Propiedades
IUPAC Name |
[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c26-14-16-10-12-18(13-11-16)24(28)29-15-21(27)22-19-8-4-5-9-20(19)25-23(22)17-6-2-1-3-7-17/h1-14,25H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDTUOWTQRANCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)COC(=O)C4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
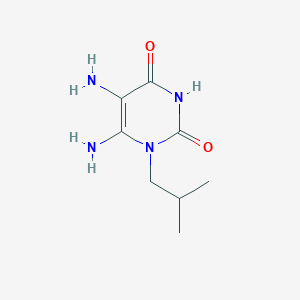
![2,4-DIETHYL 3-METHYL-5-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2666657.png)
![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)
![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)
![2-[(4-methoxyphenyl)methyl]-N-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2666663.png)
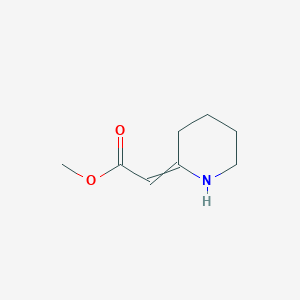
![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)
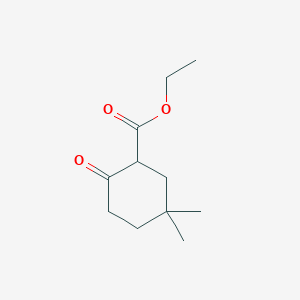

![N-(3-methoxypropyl)-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
